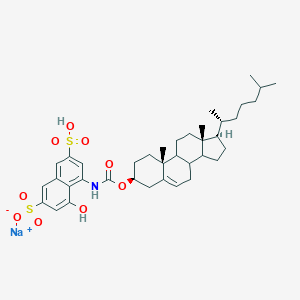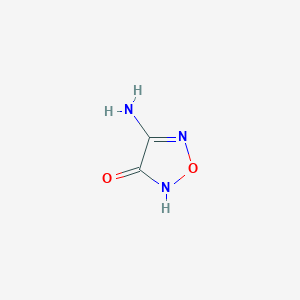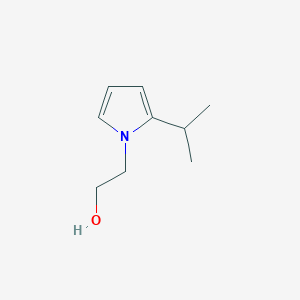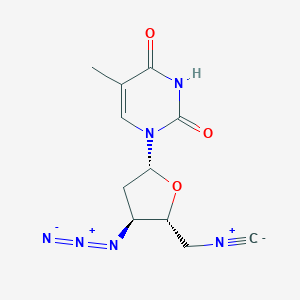
Ccahna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccahna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is derived from natural sources and has been found to possess unique properties that make it a valuable tool for scientific research. In
Wirkmechanismus
The mechanism of action of Ccahna is complex and not fully understood. However, it has been found to interact with various biological targets, including ion channels, enzymes, and receptors. The compound has been found to modulate the activity of these targets, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Ccahna has been found to have various biochemical and physiological effects. The compound has been found to modulate ion channel activity, leading to changes in membrane potential and neuronal activity. Ccahna has also been found to inhibit enzyme activity, leading to changes in metabolic pathways. Additionally, Ccahna has been found to interact with receptors, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Ccahna has several advantages for lab experiments. The compound is readily available, and its purity can be ensured through various purification techniques. Additionally, Ccahna has a wide range of biological targets, making it a valuable tool for studying various biological processes. However, Ccahna also has some limitations. The compound has a complex mechanism of action, making it difficult to study. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for Ccahna research. First, further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets. Additionally, studies are needed to determine the compound's potential therapeutic applications in various diseases. Finally, studies are needed to determine the compound's safety and toxicity profiles, particularly in vivo.
Conclusion
In conclusion, Ccahna is a valuable tool for scientific research due to its unique properties and potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential applications and limitations.
Synthesemethoden
Ccahna is a complex chemical compound that is synthesized from natural sources. The synthesis method involves the extraction of the compound from its natural source, followed by purification and isolation. The purity of the compound is crucial for its scientific research applications, and various techniques such as chromatography and spectroscopy are used to ensure its purity.
Wissenschaftliche Forschungsanwendungen
Ccahna has a wide range of scientific research applications, including drug discovery, structural biology, and neuroscience. The compound has been found to interact with various biological targets, making it a valuable tool for drug discovery. In structural biology, Ccahna has been used to study protein-ligand interactions and protein folding. In neuroscience, Ccahna has been found to modulate neuronal activity, making it a potential therapeutic target for neurological disorders.
Eigenschaften
CAS-Nummer |
158721-72-3 |
|---|---|
Produktname |
Ccahna |
Molekularformel |
C38H52NNaO9S2 |
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1 |
InChI-Schlüssel |
OQNBAZVKHTXXAL-KNSFRLQUSA-M |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Synonyme |
4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid CCAHNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)








